1,2-Propanediamine, 2-methyl-N1-(4-nitrophenyl)-
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Overview
Description
1,2-Propanediamine, 2-methyl-N1-(4-nitrophenyl)- is an organic compound with the molecular formula C10H15N3O2. It is a derivative of 1,2-propanediamine, where one of the amino groups is substituted with a 4-nitrophenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Propanediamine, 2-methyl-N1-(4-nitrophenyl)- can be synthesized through a multi-step process. One common method involves the reaction of 1,2-propanediamine with 4-nitrobenzaldehyde under specific conditions to form the desired product. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure .
Industrial Production Methods
In an industrial setting, the production of 1,2-propanediamine, 2-methyl-N1-(4-nitrophenyl)- may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
1,2-Propanediamine, 2-methyl-N1-(4-nitrophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted amines and amides.
Scientific Research Applications
1,2-Propanediamine, 2-methyl-N1-(4-nitrophenyl)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2-propanediamine, 2-methyl-N1-(4-nitrophenyl)- involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the amino groups can form hydrogen bonds and coordinate with metal ions. These interactions influence various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
1,2-Diamino-2-methylpropane: Similar structure but lacks the nitrophenyl group.
2-Methyl-1,2-propanediamine: Another derivative with different substituents.
N1-Isopropyl-2-methyl-1,2-propanediamine: Contains an isopropyl group instead of the nitrophenyl group
Uniqueness
1,2-Propanediamine, 2-methyl-N1-(4-nitrophenyl)- is unique due to the presence of the nitrophenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C10H15N3O2 |
---|---|
Molecular Weight |
209.24 g/mol |
IUPAC Name |
2-methyl-1-N-(4-nitrophenyl)propane-1,2-diamine |
InChI |
InChI=1S/C10H15N3O2/c1-10(2,11)7-12-8-3-5-9(6-4-8)13(14)15/h3-6,12H,7,11H2,1-2H3 |
InChI Key |
NPXCOEWUIDRQCC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CNC1=CC=C(C=C1)[N+](=O)[O-])N |
Origin of Product |
United States |
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